10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines
Mechanism of Action
Target of Action
CHEMBL1170086, also known as “10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” or “N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine”, primarily targets the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of processes such as mood, anxiety, and depression .
Mode of Action
CHEMBL1170086 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. The inhibition of serotonin-induced cAMP production is one of the key results of this interaction .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL1170086 is the serotonin signaling pathway. By acting as an antagonist at the 5HT6 receptor, CHEMBL1170086 can modulate the effects of serotonin, a key neurotransmitter involved in numerous physiological processes . The downstream effects of this interaction can vary widely, potentially influencing mood, anxiety, and other neurological processes.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination
Result of Action
The molecular and cellular effects of CHEMBL1170086’s action primarily involve the modulation of serotonin signaling via the 5HT6 receptor . By inhibiting the activation of this receptor, CHEMBL1170086 can alter the cellular responses typically induced by serotonin. The specific molecular and cellular effects can vary depending on the context and are subject to further investigation .
Action Environment
The action, efficacy, and stability of CHEMBL1170086 can be influenced by various environmental factors. These can include factors intrinsic to the individual, such as genetic makeup and health status, as well as extrinsic factors like diet and exposure to other drugs . Understanding these influences is critical for predicting the compound’s behavior in different contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the phenylethyl and phenylsulfonyl groups. Common reagents and conditions used in these reactions include:
Reagents: Phenylsulfonyl chloride, phenylethylamine, various solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).
Conditions: Reactions are often carried out under reflux conditions, with careful control of temperature and pH.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[730
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thienotriazolopyrimidines: Compounds with a similar core structure but different substituents.
Phenylsulfonyl Derivatives: Compounds with a phenylsulfonyl group attached to various core structures.
Uniqueness
10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Conclusion
This compound is a complex and versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and development.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-14(15-8-4-2-5-9-15)22-19-18-17(12-13-29-18)26-20(23-19)21(24-25-26)30(27,28)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHLJWQEACLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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